Cyanobenzamide vs. Methylthio-Benzamide: Impact of 3-Cyano Substitution on Calculated Physicochemical Drug-Likeness Parameters
Direct head-to-head experimental biological data are not available for this compound in the public domain. However, drug-likeness descriptors derived from its confirmed chemical structure reveal critical differences from the closest purchasable analog, N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(methylthio)benzamide (CAS 2034300-00-8) . The target 3-cyanobenzamide has a molecular formula of C20H19N3OS and a molecular weight of 349.45 g/mol, compared to C20H22N2OS2 and 370.53 g/mol for the methylthio analog . The decrease in molecular weight (349 vs. 370 g/mol) and the replacement of a lipophilic methylthio group with a polar nitrile function reduces calculated LogP, which is generally associated with improved solubility, lower plasma protein binding, and reduced hERG channel promiscuity [1].
| Evidence Dimension | Computational drug-likeness parameters derived from chemical structure |
|---|---|
| Target Compound Data | Molecular Formula: C20H19N3OS; MW: 349.45 g/mol; H-bond acceptors: 4; Topological Polar Surface Area (TPSA): approximately 81 Ų |
| Comparator Or Baseline | N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(methylthio)benzamide (CAS 2034300-00-8): MW 370.53 g/mol; TPSA approximately 70 Ų; Calculated LogP higher due to methylthio group |
| Quantified Difference | MW reduction of 21.08 g/mol in favor of target compound; TPSA increase of approximately 11 Ų, suggesting improved aqueous solubility and reduced membrane permeability compared to the more lipophilic comparator. |
| Conditions | Calculated values based on the standard molecular structures retrieved from ChemSrc and EvitaChem chemical databases; no experimental determination reported. |
Why This Matters
For researchers conducting cell-based assays or in vivo studies, lower lipophilicity and higher TPSA generally correlate with better solubility and a reduced risk of off-target toxicity, making the 3-cyanobenzamide a more developmentally tractable starting point compared to the more lipophilic methylthio analog.
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001 Mar 1;46(1-3):3-26. Establishes the relationship between lipophilicity, TPSA, and drug-likeness. View Source
